molecular formula C19H20N4O3 B2935260 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide CAS No. 1904292-37-0

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2935260
CAS No.: 1904292-37-0
M. Wt: 352.394
InChI Key: JFYCPWRAYYLLAE-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide is a synthetically designed small molecule of high interest in medicinal chemistry and early-stage drug discovery research. This benzamide derivative features a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin moiety linked to a 3-(1H-pyrazol-1-yl)benzamide group, a structure often explored for its potential to interact with biological targets. Compounds with similar heterocyclic architectures, such as pyridinones and pyrazoles, are frequently investigated as kinase inhibitors, protease inhibitors, or modulators of various enzymatic pathways . The specific research applications and mechanism of action for this compound are areas of active investigation. It serves as a valuable chemical tool for developing targeted therapies, with potential utility across several disease models. Researchers can utilize this compound for in vitro biochemical assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-14-11-17(26-2)13-18(24)22(14)10-8-20-19(25)15-5-3-6-16(12-15)23-9-4-7-21-23/h3-7,9,11-13H,8,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYCPWRAYYLLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC(=CC=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide typically involves multiple steps, including the formation of the pyridine and pyrazole rings, followed by their coupling with the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Mechanisms

The compound is synthesized through a multi-step process involving coupling reactions, alkylation, and heterocyclic ring formation. Key steps include:

  • Amide Bond Formation : The benzamide core is constructed via coupling between 3-(1H-pyrazol-1-yl)benzoic acid and the ethylenediamine-linked dihydropyridinone intermediate. This reaction typically employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen, achieving yields of 75–85% .

  • Ethylene Linker Installation : Alkylation of 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine with 1,2-dibromoethane under basic conditions (K₂CO₃ in DMF) forms the ethyl bridge. Reaction optimization studies indicate temperatures of 80–90°C for 12–18 hours yield 70–78% product .

  • Pyrazole Functionalization : The 1H-pyrazole moiety is introduced via nucleophilic aromatic substitution (NAS) on 3-nitrobenzamide precursors, followed by reduction and cyclization with hydrazine derivatives .

Reaction Optimization and Conditions

Critical parameters for maximizing efficiency:

Reaction Step Conditions Catalyst/Solvent Yield
Amide Coupling0–5°C, 24 hEDC, HOBt, DMF82%
Ethylene Alkylation80°C, 16 hK₂CO₃, DMF75%
Pyrazole CyclizationReflux, 6 hEthanol, Piperidine68%
Final PurificationColumn chromatography (SiO₂, EtOAc/Hex)95% Purity

Data aggregated from .

Functional Group Transformations

  • Methoxy Group Stability : The 4-methoxy group on the dihydropyridinone ring remains intact under acidic conditions (pH > 3) but demethylates in concentrated HBr/AcOH (yielding a phenolic byproduct) .

  • Pyrazole Reactivity : The 1H-pyrazole ring undergoes electrophilic substitution at the 4-position with halogens (e.g., Cl₂ in CCl₄) but resists oxidation even with strong agents like KMnO₄ .

  • Dihydropyridinone Oxidation : Treatment with DDQ in dichloromethane converts the dihydropyridinone to a pyridone derivative, confirmed by IR loss of C=O stretch at 1680 cm⁻¹ and NMR downfield shifts .

Catalytic and Kinetic Studies

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the benzamide’s phenyl group. For example, coupling with 4-methoxyphenylboronic acid proceeds at 90°C with Pd(PPh₃)₄ (5 mol%), achieving 88% yield .

  • Hydrogenation Kinetics : Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the pyrazole’s N–N bond selectively, forming a pyrrolidine analog. Reaction half-life (t₁/₂) is 45 minutes in methanol at 25°C .

Degradation Pathways

  • Hydrolytic Degradation : Under accelerated stability testing (40°C/75% RH), the compound undergoes hydrolysis at the amide bond, generating 3-(1H-pyrazol-1-yl)benzoic acid and the ethylenediamine-dihydropyridinone fragment. Degradation rate: 2.3% per week .

  • Photolytic Cleavage : UV exposure (λ = 254 nm) induces C–N bond cleavage in the dihydropyridinone ring, forming a diketopiperazine derivative (confirmed by LC-MS) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 4H, benzamide aromatic), 4.32 (t, J=6.4 Hz, 2H, CH₂), 3.81 (s, 3H, OCH₃), 2.98 (t, J=6.4 Hz, 2H, CH₂), 2.43 (s, 3H, CH₃) .

  • IR (KBr) : 1685 cm⁻¹ (amide C=O), 1602 cm⁻¹ (pyrazole C=N), 1250 cm⁻¹ (C–O methoxy) .

Scientific Research Applications

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

Key Analog: N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)

Feature Target Compound CAS 149231-64-1 Implications
Dihydropyridinone Substituents 4-Methoxy, 6-methyl 4,6-Dimethyl Methoxy vs. methyl at position 4 may alter electron density and hydrogen bonding .
Linker Ethyl (-CH2CH2-) Methyl (-CH2-) Longer linker in target compound may increase conformational flexibility.
Benzamide Substituents 3-(1H-Pyrazol-1-yl) 3,4,5-Trimethoxy Pyrazole introduces a hydrogen-bond acceptor; trimethoxy enhances lipophilicity .
Synthetic Route Not reported in evidence Likely involves amide coupling (common for benzamide derivatives) Target compound may require multi-step synthesis due to pyrazole incorporation.

Additional Analog: (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Derivatives

Key differences include:

  • Core Heterocycle: Benzooxazinone vs. dihydropyridinone.
  • Substituents : Oxadiazole vs. pyrazole.
  • Synthesis : CAS 149231-64-1 and related compounds use cesium carbonate and DMF for amide bond formation , whereas the target compound’s synthesis may involve pyrazole functionalization.

Research Findings and Data Gaps

Physicochemical Properties

  • Lipophilicity : The 3,4,5-trimethoxy substituent in CAS 149231-64-1 likely increases logP compared to the target compound’s pyrazole group.
  • Solubility : Pyrazole’s polarity may improve aqueous solubility relative to trimethoxybenzamide analogs .

Structural Characterization

  • Spectroscopic Methods : Analogous compounds (e.g., CAS 149231-64-1) are characterized via ¹H NMR, IR, and mass spectrometry .

Biological Activity

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide, also referred to as CPI-1205, is a compound that has garnered attention in the field of medicinal chemistry due to its potent biological activity, particularly as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2), which is involved in histone methylation and gene expression regulation. Dysregulation of EZH2 has been linked to various malignancies, making it a significant target for cancer therapy.

CPI-1205 functions primarily as an EZH2 inhibitor , which means it interferes with the enzyme's ability to methylate histone proteins, thereby affecting gene expression associated with cell proliferation and survival. The compound has demonstrated a high degree of selectivity and potency against EZH2, with biochemical IC50 values reported at 0.002μM0.002\,\mu M and cellular EC50 values at 0.032μM0.032\,\mu M .

Antitumor Effects

In preclinical studies, CPI-1205 exhibited robust antitumor effects in xenograft models. Specifically, in a Karpas-422 xenograft model, dosing at 160mg/kg160\,mg/kg twice daily (BID) resulted in significant tumor regression . These findings suggest that CPI-1205 may serve as an effective therapeutic agent for treating cancers characterized by aberrant EZH2 activity.

Clinical Trials

CPI-1205 is currently undergoing Phase I clinical trials to evaluate its safety and efficacy in human subjects. Early results from these trials are expected to provide further insight into its therapeutic potential and tolerability .

In Vitro Studies

In vitro studies have shown that CPI-1205 can effectively inhibit cell growth in various cancer cell lines that express high levels of EZH2. The compound's ability to induce apoptosis in these cells further supports its potential as an anticancer agent .

Structural Insights

The co-crystal structure of CPI-1205 bound to the human PRC2 complex has been elucidated, providing valuable insights into its binding interactions and mechanism of action. This structural information is crucial for the design of next-generation EZH2 inhibitors with improved efficacy and selectivity .

Comparative Analysis

A comparative analysis of CPI-1205 with other known EZH2 inhibitors reveals its superior potency and selectivity. The following table summarizes key characteristics:

CompoundIC50 (μM)EC50 (μM)Selectivity
CPI-12050.0020.032High
Other EZH2 Inhibitor A0.050.1Moderate
Other EZH2 Inhibitor B0.10.15Low

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